zymosterol

概要

説明

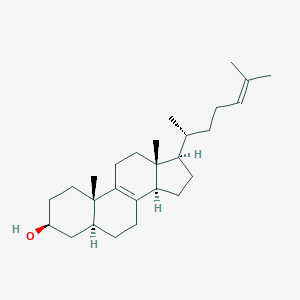

Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a critical Δ8-unsaturated sterol intermediate in both fungal ergosterol and mammalian cholesterol biosynthesis pathways . It is synthesized from lanosterol via the enzymatic actions of lanosterol 14α-demethylase (CYP51) and other downstream enzymes, such as C-4 methyl sterol oxidases and reductases . In fungi, this compound is converted to ergosterol through methylation and isomerization steps catalyzed by sterol methyltransferase (Erg6) and C-8 sterol isomerase (Erg2) . In humans, this compound is metabolized to cholesterol via desmosterol .

This compound accumulation is linked to pharmacological inhibition of enzymes like emopamil-binding protein (EBP), which catalyzes the Δ8-Δ7 isomerization step. This accumulation has functional implications, including enhanced oligodendrocyte differentiation in remyelination therapies and autophagy induction in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zymosterol can be achieved through various chemical methods. One notable method involves starting from 3-benzoyloxyergosta-8(14),22-dien-15-one. The Horner–Emmons reaction with aldehyde, followed by ozonolysis and reduction, is a key step in forming the this compound side chain . The reaction conditions often involve low temperatures to prevent epimerization and the use of specific catalysts for hydrogenation .

Industrial Production Methods: Industrial production of this compound is typically achieved through metabolic engineering and synthetic biology approaches. Yeast is often used as a host organism for the biosynthesis of sterols, including this compound. Advances in metabolic engineering have enabled the optimization of yeast strains to enhance the production yield of this compound .

化学反応の分析

Types of Reactions: Zymosterol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxysterols.

Reduction: Reduction reactions can convert this compound into other sterol intermediates.

Substitution: Substitution reactions can modify the functional groups on the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or magnesium in methanol is commonly employed.

Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.

Major Products:

Oxidation: Oxysterols

Reduction: Desmosterol and other sterol intermediates

Substitution: Modified sterol derivatives

科学的研究の応用

Biochemical Role in Cholesterol Biosynthesis

Zymosterol is produced during the cholesterol biosynthetic pathway, specifically as a precursor to cholesterol and ergosterol. It is formed through the oxidation of testis meiosis-activating sterol (T-MAS) by enzymes such as SC4MOL, NSDHL, and HSD17B7 . The conversion of this compound to cholesterol is critical for maintaining cellular membrane integrity and fluidity.

Table 1: Enzymatic Pathway of this compound Production

| Enzyme | Function |

|---|---|

| SC4MOL | Oxidizes T-MAS to produce this compound |

| NSDHL | Catalyzes oxidative decarboxylation |

| HSD17B7 | Reduces the C3 ketone to this compound |

Membrane Dynamics and Structural Properties

This compound's presence in cellular membranes influences membrane dynamics. Studies indicate that this compound is primarily located in the plasma membrane of human cells, where it plays a role in modulating membrane properties . Unlike cholesterol, this compound does not induce liquid-ordered phase formation but can integrate into gel-phase lipid membranes . This unique property suggests its potential use in studying membrane fluidity and permeability.

Table 2: Comparison of Sterols in Membrane Dynamics

| Sterol | Liquid-Ordered Phase Formation | Membrane Integration Capability |

|---|---|---|

| Cholesterol | Yes | High |

| Ergosterol | Yes | Moderate |

| This compound | No | Low |

Health Implications and Therapeutic Applications

Research indicates that this compound may have protective roles against certain diseases. For instance, it has been implicated in neuroprotection by suppressing protein aggregation associated with neurodegenerative diseases . Additionally, this compound's ability to modulate immune functions suggests potential applications in immunotherapy .

Case Study: Neuroprotection

A study demonstrated that this compound could reduce cytotoxicity in neuronal cells, providing a basis for exploring its use as a neuroprotective agent .

Research Applications in Microbiology

This compound has been studied in various microbial contexts, particularly regarding its production by bacteria such as Enhygromyxa salina. Research has shown that this bacterium can synthesize this compound under specific growth conditions, which may have implications for understanding sterol biosynthesis in non-eukaryotic organisms .

Future Directions and Research Opportunities

Given its biochemical significance and potential health benefits, further research into this compound could open new avenues for therapeutic interventions. Investigating its role in membrane dynamics and cellular signaling pathways may yield insights into its applications in treating metabolic and neurodegenerative disorders.

作用機序

ジモステロールは、主にコレステロール生合成経路における役割を通じて作用を発揮します。ジモステロールは、小胞体内のいくつかの酵素反応を経てコレステロールに変換されます。 ジモステロールは、細胞質内を急速に移動し、細胞膜に蓄積します 。 ジモステロールは、核内受容体 RORγ のリガンドとみなされており、免疫、概日リズム、代謝に関連する遺伝子発現に影響を与えます .

類似化合物:

ラノステロール: コレステロール生合成経路におけるジモステロールの前駆体です。

ラトステロール: コレステロール生合成におけるもう1つの中間体で、二重結合の位置がジモステロールとは異なります。

デスモステロール: コレステロール生合成経路におけるジモステロールのダウンストリーム生成物です。

比較:

類似化合物との比較

Comparison with Similar Sterol Compounds

Zymosterol vs. Desmosterol

- Structural Differences : this compound (C27H44O) contains Δ8,24 double bonds, while desmosterol (C27H44O) has Δ5,24 unsaturation .

- Biosynthetic Roles: this compound precedes desmosterol in the Bloch pathway of cholesterol synthesis. Mass spectrometry distinguishes these isomers: desmosterol shows >90% spectral match to its standard, whereas this compound exhibits minimal similarity .

- Functional Roles : Desmosterol is enriched in neuronal membranes and HCV replication complexes, while this compound modulates membrane fluidity and signaling in oligodendrocytes .

This compound vs. Fecosterol

- Structural Differences : Fecosterol (C28H46O) is a 24-methylene derivative of this compound, formed via Erg6-mediated methylation .

- Biosynthetic Roles :

- Antifungal Targeting : Natural compounds like α-bisabolol inhibit Erg6, blocking fecosterol synthesis and impairing fungal growth .

This compound vs. Lanosterol

- Structural Differences: Lanosterol (C30H50O) contains a Δ8,24 double bond and three methyl groups at C-4 and C-14, whereas this compound lacks the C-14 methyl group .

- Biosynthetic Roles: Lanosterol is the first cyclized sterol intermediate, processed by CYP51 to yield this compound. Inhibitors of CYP51 (e.g., azoles) block this step, causing lanosterol accumulation and this compound depletion . In Acanthamoeba, lanosterol is metabolized to 4-methylthis compound carboxylate or this compound via divergent pathways .

- Pharmacological Effects: TASIN-18, an EBP inhibitor, increases both lanosterol and this compound levels, suggesting feedback regulation in sterol synthesis .

This compound vs. Zymostenol

- Structural Differences: Zymostenol (5α-cholesta-8,24-dien-3β-ol) is the Δ8-saturated analog of this compound, lacking the Δ7 double bond .

- Biosynthetic Roles: Both compounds accumulate upon EBP inhibition, but zymostenol is less potent in promoting oligodendrocyte differentiation . Zymostenol is further metabolized to cholesta-5,7,24-trienol in the cholesterol pathway, while this compound proceeds via the Bloch pathway .

Key Enzymatic Interactions and Inhibitors

Functional and Pharmacological Significance

- Antifungal Targets : this compound-to-ergosterol conversion is targeted by azoles (CYP51 inhibitors) and methyltransferase inhibitors, making it a hub for antifungal development .

- Therapeutic Applications: Remyelination: Teriflunomide and clemastine inhibit EBP, increasing this compound levels to stimulate oligodendrocyte differentiation . Cancer: EBP inhibitors like TASIN-18 induce this compound accumulation, triggering autophagy and cell death in colorectal cancer .

- Metabolic Profiling : GC-MS and LC-MS distinguish this compound from isomers like desmosterol, enabling precise tracking of sterol pathway disruptions .

生物活性

Zymosterol, a sterol intermediate in the cholesterol biosynthesis pathway, plays a significant role in various biological processes. This article explores its biological activity, including its metabolic pathways, physiological roles, and implications in health and disease.

Overview of this compound

This compound is a precursor in the biosynthetic pathway of cholesterol and is classified as a 4-methylsterol. It is primarily produced in the endoplasmic reticulum and has distinct metabolic characteristics compared to other sterols such as cholesterol and lanosterol.

Metabolism and Distribution

This compound is synthesized from lanosterol through a series of enzymatic reactions. It is predominantly found within cellular membranes, particularly in the plasma membrane, where it exhibits rapid turnover rates. Studies have shown that this compound moves quickly from the endoplasmic reticulum to the plasma membrane, with a half-life of approximately 9 minutes, which is significantly faster than that of cholesterol .

Table 1: this compound Turnover Rates Compared to Other Sterols

| Sterol | Half-life (minutes) | Location of Accumulation |

|---|---|---|

| This compound | 9 | Plasma Membrane |

| Cholesterol | 18 | Plasma Membrane |

| Lanosterol | Not specified | Endoplasmic Reticulum |

Biological Functions

This compound has been implicated in several biological activities:

- Membrane Fluidity : Unlike cholesterol and ergosterol, this compound does not induce the formation of liquid-ordered phases in lipid membranes, which affects membrane permeability and fluidity .

- Steroidogenesis : As a precursor to cholesterol, this compound plays a crucial role in steroid hormone synthesis, influencing reproductive biology and other physiological processes .

- Neuroprotective Effects : Some studies suggest that sterols like this compound may have neuroprotective properties, although specific mechanisms remain under investigation .

Clinical Relevance

Recent research has highlighted the potential role of this compound as a biomarker in disease states. For instance, alterations in this compound levels have been observed in patients with COVID-19. A study involving 164 hospitalized patients indicated significant changes in this compound concentrations correlating with disease severity .

Case Study: this compound Levels in COVID-19 Patients

- Objective : To assess the relationship between cholesterol biosynthesis intermediates and COVID-19 severity.

- Findings : this compound levels were significantly altered during hospitalization, particularly in severe cases.

- Statistical Analysis : The study utilized machine learning models to predict disease severity based on clinical parameters and sterol concentrations, achieving an AUC of 0.96 when combining both data types .

Implications for Future Research

The biological activity of this compound warrants further investigation due to its potential implications in health and disease. Understanding its role could provide insights into cholesterol metabolism disorders, neurodegenerative diseases, and inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard methods for detecting and quantifying zymosterol in biological samples, and how are they validated?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used, with optimized parameters such as APCI (atmospheric pressure chemical ionization) or ESI (electrospray ionization). For example, this compound detection using APCI at 10 TPI (transitions per ion) achieves an LOD (limit of detection) of 30 nM and LOQ (limit of quantification) of 1000 nM, validated via regression coefficients (R² ≥ 0.997) . Calibration curves and spike-recovery experiments in plasma or tissue homogenates are critical for validation.

- Validation : Include internal standards (e.g., deuterated sterols) to correct for matrix effects and ensure reproducibility. Cross-validate results with orthogonal methods like GC-MS or enzymatic assays .

Q. What is the role of this compound in sterol biosynthesis pathways, and how is its enzymatic regulation studied?

- Pathway Context : this compound is a key intermediate in eukaryotic sterol biosynthesis, derived from squalene via cycloartenol and obtusifoliol. It serves as a substrate for downstream products like desmosterol and ergosterol .

- Experimental Design : Use gene knockout/knockdown models (e.g., ERG6 or ERG5 in yeast) to block competing pathways and accumulate this compound. Enzyme kinetics (e.g., Δ8 sterol isomerase or Δ24 methyltransferase activity) are measured via radiolabeled substrates or fluorescent probes .

Advanced Research Questions

Q. How can yeast or bacterial chassis be engineered to enhance this compound accumulation for functional studies?

- Metabolic Engineering : Overexpress rate-limiting enzymes (e.g., tHMG1 for HMG-CoA reductase or ERG1 for squalene epoxidase) to boost precursor flux. Simultaneously, delete genes like ERG6 (C-24 methyltransferase) to prevent conversion to ergosterol .

- Analytical Validation : Monitor intermediates via LC-MS/MS and compare with wild-type strains. Use flux balance analysis (FBA) to predict pathway bottlenecks .

Q. What strategies resolve contradictions in this compound biosynthesis data, such as conflicting enzyme roles or pathway redundancy?

- Data Triangulation : Combine transcriptomics (e.g., RNA-seq of Saprolegnia parasitica) with enzyme assays to identify functional homologs. For example, SPRG_13330 (Δ8 isomerase) and SPRG_17773 (Δ5 desaturase) were confirmed via heterologous expression in E. coli .

- Controlled Experiments : Use isotopic tracing (e.g., ¹³C-squalene) to track flux in divergent pathways. Compare results across model organisms (e.g., yeast, diatoms) to distinguish conserved vs. species-specific mechanisms .

Q. How can multi-omics approaches be integrated to study this compound’s role in disease models, such as cancer or fungal infections?

- Workflow Design : Pair untargeted metabolomics (e.g., XCMS Online for peak alignment) with transcriptomic datasets (e.g., TCGA for cancer). Overlay this compound levels with gene expression of sterol-related targets (e.g., DHCR7 or SC5D) .

- Pathway Mapping : Use tools like KEGG or Reactome to visualize this compound’s position in cholesterol synthesis or vitamin D3 pathways. Validate hypotheses via CRISPR-Cas9-edited cell lines lacking key enzymes .

Q. Methodological Best Practices

- Reproducibility : Document experimental conditions in detail (e.g., LC-MS gradient profiles, enzyme incubation times) as per Beilstein Journal of Organic Chemistry guidelines .

- Data Presentation : Use tables to compare LOD/LOQ values across sterols (Table 1, ) and figures to illustrate pathway divergence (Fig. 5, ).

- Ethical Compliance : For human tissue studies, anonymize data and restrict access to principal investigators to meet IRB standards .

特性

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJXLIKVBJVRY-XTGBIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028211 | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-33-6 | |

| Record name | Zymosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zymosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZYMOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | Zymosterol intermediate 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。